6-Bromoquinoline-4-carboxamide
Description
Rationale for Investigation of Quinoline-4-carboxamide Scaffolds in Chemical Biology
The quinoline-4-carboxamide scaffold is a key area of investigation in chemical biology due to its association with a wide spectrum of pharmacological activities. rsc.org Derivatives of quinoline (B57606) have been historically significant, with well-known examples including the antimalarial drugs quinine (B1679958) and chloroquine. rsc.org Modern research continues to unveil the potential of quinoline-based compounds across various therapeutic areas.
The rationale for focusing on the quinoline-4-carboxamide core, in particular, stems from several key observations:
Broad-Spectrum Biological Activity: The quinoline nucleus is a versatile pharmacophore, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antimalarial, and antitubercular properties, among others. rsc.org The carboxamide functional group at the 4-position is a crucial moiety that can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors. ontosight.ai
Antimalarial Potential: Phenotypic screening of compound libraries against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, identified the quinoline-4-carboxamide series as a potent source of antimalarial agents. nih.govacs.org This discovery has spurred extensive medicinal chemistry programs to optimize these scaffolds for efficacy. nih.govnih.gov Research has demonstrated that compounds from this series can exhibit multistage activity against the parasite's life cycle and act via novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. nih.govnih.gov
Anticancer Activity: Certain quinoline derivatives have been identified as potent anticancer agents. For instance, N-2-diphenylquinol-4-carboxamide is a synthetic quinoline structure noted for its role as a potential new anti-cancer agent. rsc.org The ability of the quinoline scaffold to be modified allows for the design of compounds that can target specific pathways involved in cancer progression. rsc.org
The investigation into quinoline-4-carboxamide scaffolds is therefore driven by the consistent discovery of biologically active compounds with therapeutic potential, making it a fertile ground for drug discovery and chemical biology research.
Research Significance of Halogenated Quinoline Derivatives in Synthetic and Medicinal Chemistry
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the quinoline scaffold is a common and significant strategy in both synthetic and medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties and its biological activity. orientjchem.org
In medicinal chemistry , the significance of halogenation is multifaceted:
Enhanced Biological Potency: The presence of a halogen can significantly enhance the therapeutic activity of a quinoline derivative. For example, in the context of anticancer research, a halogen group on the quinoline side chain has been found to improve activity by increasing the molecule's lipophilicity, which can lead to better cellular uptake. orientjchem.org Similarly, for antimalarial quinolines, the inclusion of a halogen atom can be crucial for their efficacy. orientjchem.org Replacing a methoxy (B1213986) group with a halogen like chlorine has been shown to enhance antimalarial activity. rsc.org
Modulation of Physicochemical Properties: Halogens can alter properties such as a compound's solubility, metabolic stability, and ability to cross biological membranes. These modifications are critical for optimizing a drug candidate's pharmacokinetic profile.
In synthetic chemistry , the focus on halogenated quinolines is also driven by their utility as versatile intermediates:
Synthetic Handles: Halogen atoms, particularly bromine and iodine, serve as excellent "handles" for further molecular elaboration. They are reactive sites for a variety of powerful cross-coupling reactions, such as the Suzuki, Sonogashira, and aminocarbonylation reactions. researchgate.net This allows chemists to readily introduce a wide range of substituents and build molecular complexity, creating libraries of diverse quinoline derivatives for biological screening. researchgate.net
Development of Novel Synthetic Methods: The importance of halogenated quinolines has spurred the development of new and efficient methods for their synthesis. This includes research into regioselective C-H halogenation, which allows for the direct introduction of a halogen at a specific position on the quinoline ring, often using inexpensive and atom-economical reagents. researchgate.net
The dual role of halogenated quinolines as both potentially more potent bioactive molecules and versatile synthetic building blocks underscores their importance in the drug discovery and development pipeline.
Overview of Academic Research Trajectories for 6-Bromoquinoline-4-carboxamide and Analogues
Academic research involving this compound and its analogues has followed several distinct yet interconnected trajectories, primarily within the realms of medicinal chemistry and chemical synthesis.
One major research trajectory has been the development of novel antimalarial agents . The quinoline-4-carboxamide scaffold was identified as a promising starting point from phenotypic screens. acs.org Subsequent research focused on optimizing this scaffold by synthesizing and evaluating a wide array of analogues to improve potency, solubility, and metabolic stability. nih.gov This led to the discovery of preclinical candidates like DDD107498, a quinoline-4-carboxamide derivative with excellent antimalarial properties and a novel mechanism of action. nih.govnih.gov The 6-bromo substitution is one of many modifications explored within these optimization programs to understand the structure-activity relationship (SAR) of this class of compounds.
A second significant research path involves the use of 6-bromoquinoline (B19933) derivatives as key synthetic intermediates . The bromine atom at the 6-position is a versatile functional group for further chemical modification. For example, 6-bromoquinoline-4-carboxylic acid, the precursor acid to the carboxamide, has been used in the synthesis of more complex molecules. In one study, it was used to prepare a key intermediate for an 18F-radiolabeling precursor, intended for the development of PET tracers for imaging fibroblast activation protein (FAP), which is often overexpressed in tumors. frontiersin.org Furthermore, the related intermediate, 6-bromo-4-iodoquinoline, is crucial for the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are important targets in cancer therapy. researchgate.net
The research trajectories for this compound and its analogues highlight the compound's dual identity in academic research: as a member of a biologically significant class of compounds being investigated for therapeutic applications and as a valuable building block for the synthesis of other complex and potentially useful molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
6-bromoquinoline-4-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-6-1-2-9-8(5-6)7(10(12)14)3-4-13-9/h1-5H,(H2,12,14) |
InChI Key |
FXLXGRYLTOAYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Bromoquinoline 4 Carboxamide
Classical and Modern Approaches to Quinoline (B57606) Core Synthesis
The formation of the fundamental quinoline ring system is a critical first step in the synthesis of 6-bromoquinoline-4-carboxamide. Both classical name reactions and modern, more efficient protocols are utilized to construct this bicyclic heterocycle.
Application of Pfitzinger Reaction in Quinoline-4-carboxamide Scaffold Construction
The Pfitzinger reaction stands as a classical and widely employed method for the synthesis of quinoline-4-carboxylic acids, which are direct precursors to the target carboxamide. smolecule.comijsr.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. nih.govwikipedia.org The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine, which subsequently undergoes enamine formation, cyclization, and dehydration to yield the quinoline-4-carboxylic acid. ijsr.netwikipedia.org
Several factors can be optimized to improve the efficiency of the Pfitzinger reaction itself. For instance, adjusting the base strength (e.g., using potassium hydroxide (B78521) over sodium hydroxide) and reaction temperature (ranging from 80–120°C) has been shown to increase cyclization efficiency, with yields improving from 45% to 68% in certain systems. smolecule.com Microwave irradiation has also been successfully employed to accelerate the reaction, often leading to higher yields in shorter reaction times. nih.govacs.org
A notable application of a modified Pfitzinger approach involves a tandem cyclization-bromination strategy, where 4-bromoaniline (B143363) serves as a precursor to the isatin and also as the bromine source for the final product, achieving a 77% yield in the quinoline ring-forming step and avoiding the need for external brominating agents. smolecule.com
Exploration of Alternative Cyclization and Annulation Protocols for Quinoline Ring System
Beyond the Pfitzinger reaction, a variety of other cyclization and annulation protocols have been developed for the synthesis of the quinoline ring system, offering alternative pathways with distinct advantages. These methods often provide greater flexibility in substrate scope and can be more environmentally benign. nih.govacs.org
The Friedländer annulation is a prominent alternative, involving the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This method offers a direct route to substituted quinolines. Green chemistry approaches to the Friedländer synthesis have been explored, utilizing ionic liquids as catalysts or solvents to improve reaction efficiency and reduce environmental impact. nih.gov
Doebner-von Miller and Skraup syntheses are other classical methods, though they often require harsh reaction conditions. tandfonline.com More contemporary approaches focus on metal-free or metal-catalyzed cyclizations. For instance, N-bromosuccinimide (NBS)-mediated radical cyclization of arylamine precursors provides a route to 3-substituted quinolines. nih.gov Iodine-catalyzed methods have also been developed for the synthesis of quinolines from enamides and imines. nih.gov
[4+2] Annulation reactions represent a powerful strategy for constructing the pyridine (B92270) ring of the quinoline system. mdpi.com These reactions can be designed to be highly regioselective. Similarly, [3+1+1+1] annulation strategies have been reported, utilizing readily available starting materials to construct the quinoline core. acs.org
Other innovative approaches include:
Decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds in water. mdpi.com
Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to afford 3-haloquinolines. nih.gov
One-pot domino ring-opening and cyclization of 3-hydroxyoxindoles mediated by aqueous ammonia (B1221849) to produce 2-styrylquinoline-4-carboxamides. tandfonline.com
Transition metal-catalyzed annulations , such as those employing rhodium or ruthenium catalysts, to construct the isoquinolone ring system, a related heterocyclic structure. mdpi.com
These alternative methods provide a diverse toolbox for synthetic chemists to choose from, depending on the desired substitution pattern and the availability of starting materials.
Functionalization Strategies at the 6-Position
Introducing a bromine atom at the 6-position of the quinoline ring is a key step in the synthesis of the target compound. This can be achieved through direct bromination of the pre-formed quinoline core or by incorporating the bromine atom into one of the starting materials before cyclization.
Regioselective Introduction of Bromine via Electrophilic Substitution or Directed Ortho-Metalation
The direct bromination of the quinoline ring is a common strategy. The position of bromination is influenced by the electronic properties of the quinoline ring and any existing substituents. The nitrogen atom in the quinoline ring is deactivating and directs electrophilic substitution primarily to the 5- and 8-positions of the benzene (B151609) ring portion. ontosight.ai To achieve bromination at the 6-position, the reaction conditions and the nature of the brominating agent must be carefully controlled.
One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. nih.gov In some cases, a tandem cyclization-bromination approach can be employed where a bromo-substituted aniline (B41778) is used as a starting material, thereby incorporating the bromine atom at the desired position from the outset. smolecule.com For example, starting with 4-bromoaniline can lead to the formation of 6-bromoquinoline (B19933) derivatives. smolecule.com
Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. organic-chemistry.org This technique involves the use of a directing group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org While not explicitly detailed for the direct C-6 bromination of a pre-formed quinoline-4-carboxamide in the provided context, the principles of DoM could potentially be applied by choosing a suitable directing group on the quinoline scaffold. For instance, the pyridine nitrogen itself can direct metalation to the C2 or C3 positions. smolecule.com However, for C-6 functionalization, a directing group on the benzene ring would be necessary. The presence of other functional groups can also influence the regioselectivity of metalation. gu.se
Metal-Catalyzed Cross-Coupling Reactions for Bromine Derivatization (e.g., Suzuki-Miyaura, Heck)
The bromine atom at the 6-position of the quinoline ring serves as a versatile handle for further functionalization through various metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of 6-substituted quinoline derivatives.
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for forming carbon-carbon bonds. researchgate.net This reaction typically involves the coupling of an aryl or vinyl halide (in this case, 6-bromoquinoline) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The choice of palladium catalyst and ligands is crucial for the success of the reaction and can influence the regioselectivity when multiple halides are present. rsc.org For instance, in a molecule containing both a chloro and a bromo substituent, the reaction can be directed to either position by selecting the appropriate catalyst system. rsc.org The Suzuki-Miyaura reaction is compatible with a wide variety of functional groups, making it a highly valuable tool in complex molecule synthesis. researchgate.net
The Heck reaction , another palladium-catalyzed process, allows for the coupling of aryl halides with alkenes. While not as extensively detailed for 6-bromoquinoline in the provided context, it represents a viable method for introducing alkenyl substituents at the 6-position.
Other metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling , which couples aryl halides with terminal alkynes, can also be employed to derivatize the 6-bromoquinoline core. nih.govrsc.org Studies have shown that in polybromoquinolines, the Sonogashira reaction can occur regioselectively at the C-6 position. nih.govrsc.org
These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the creation of a vast array of analogues with potentially diverse biological activities.
Carboxamide Formation and Derivatization at the 4-Position
The final key structural feature of the target molecule is the carboxamide group at the 4-position of the quinoline ring. As mentioned previously, this group is typically introduced after the formation of the quinoline-4-carboxylic acid precursor.
The most common method for carboxamide formation involves a two-step process. First, the carboxylic acid is activated, most frequently by converting it to the corresponding acyl chloride using a reagent like thionyl chloride or phosphorus pentachloride. smolecule.comaustinpublishinggroup.com This highly reactive acyl chloride is then treated with ammonia or a primary or secondary amine to form the desired primary, secondary, or tertiary carboxamide, respectively. austinpublishinggroup.com
Alternatively, direct coupling methods can be employed to form the amide bond in a single step from the carboxylic acid and an amine. These methods utilize coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Another coupling agent that has been used for this transformation is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine. acs.org
One-pot procedures that combine the synthesis of the quinoline core with the formation of the carboxamide have also been developed. For example, a one-pot chlorination and amide formation has been achieved by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by reaction with an amine. nih.govacs.org Furthermore, a one-step methodology for the synthesis of multisubstituted quinoline-4-carboxamides has been developed by refluxing a mixture of isatins and 1,1-enediamines. researchgate.net
The amine component used in the carboxamide formation can be varied to introduce a wide range of substituents at this position, allowing for the exploration of structure-activity relationships. This derivatization is a crucial aspect of medicinal chemistry programs aimed at optimizing the biological activity of quinoline-4-carboxamide-based compounds.
Amidation Reactions for Formation of 4-Carboxylic Acid Derivatives
The primary and most direct route to synthesizing this compound involves the amidation of its corresponding carboxylic acid precursor, 6-bromoquinoline-4-carboxylic acid. This transformation is a standard peptide coupling reaction, which necessitates the activation of the carboxylic acid group to facilitate the nucleophilic attack by an amine source, typically ammonia or an ammonium (B1175870) salt.
Common laboratory practice employs a range of coupling agents to achieve this activation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBT) are frequently utilized. frontiersin.org The reaction proceeds by forming an active ester intermediate, which is then readily converted to the primary amide upon reaction with an amine. The process is typically carried out in an aprotic polar solvent like N,N-Dimethylformamide (DMF) and often includes a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize any acids formed during the reaction and to facilitate the coupling process. frontiersin.org
Another effective coupling agent for this transformation is (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). This reagent, used in combination with a base like triethylamine (B128534) (TEA), provides an efficient means of generating the target carboxamide from the parent carboxylic acid. jst.go.jp
Table 1: Reagents for Amidation of 6-Bromoquinoline-4-carboxylic Acid
| Coupling Agent(s) | Base | Solvent | Reference |
| EDCI, HOBT | DIPEA | DMF | frontiersin.org |
| HBTU | TEA | DMF | jst.go.jp |
Synthesis of N-Substituted Carboxamide Analogues
The synthesis of N-substituted analogues of this compound follows a similar strategy to the formation of the primary amide, with the key difference being the use of a primary or secondary amine instead of an ammonia source. This allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships for medicinal chemistry applications.
The general procedure involves reacting 6-bromoquinoline-4-carboxylic acid with the desired amine in the presence of a coupling agent like EDCI/HOBT or HBTU. frontiersin.orgjst.go.jp For instance, in the synthesis of a complex analogue for PET imaging, 6-bromoquinoline-4-carboxylic acid was coupled with a key amine intermediate (a quaternary ammonium salt) using EDCI and HOBT in DMF to yield the desired N-substituted product. frontiersin.org
This methodology is versatile, allowing for the synthesis of derivatives with diverse functional groups. For example, analogues like 6-bromo-N-(2-(dimethylamino)ethyl)-2-(furan-2-yl)quinoline-4-carboxamide have been prepared to enhance properties such as membrane penetration. The choice of amine dictates the final "R" group on the amide nitrogen, as illustrated by the general reaction scheme.
Table 2: Examples of N-Substituted this compound Analogues
| Amine Reactant | N-Substituent | Coupling Reagents | Reference |
| (S)-2-((S)-2-amino-N-(2-cyanopyrrolidin-1-yl)acetamido)-3,3-dimethylbutanoic acid (as ammonium salt) | (4-quinolinoyl)glycyl-2-cyanopyrrolidine moiety | EDCI, HOBT, DIPEA | frontiersin.org |
| N1,N1-dimethylethane-1,2-diamine | -(CH₂)₂-N(CH₃)₂ | Not specified | |
| Various primary/secondary amines | Various alkyl/aryl groups | HBTU, TEA | jst.go.jp |
Optimization of Reaction Conditions and Yields for Scalable Research Synthesis
Optimizing reaction conditions is critical for transitioning from small-scale laboratory synthesis to a more scalable process suitable for producing larger quantities of this compound. Key areas of optimization include reaction time, temperature, catalyst loading, and solvent choice to maximize yield and purity while ensuring process safety and efficiency.
One significant advancement in reaction optimization is the use of microwave irradiation. For analogous quinoline chemistries, microwave heating has been shown to dramatically reduce reaction times from hours to minutes and can lead to yield improvements of 10-15%. smolecule.com This technique enhances the collision frequency between molecules, thereby accelerating reaction rates for processes like amidation. smolecule.com
For syntheses involving multiple steps, such as those employing cross-coupling reactions to build the quinoline core before functionalization, optimization is paramount. In the large-scale synthesis of a related quinoline derivative, optimization of a palladium-catalyzed Suzuki-Miyaura coupling involved fine-tuning the palladium level (2.6 mol %), solvent system (DMF/water), and base (K2CO3) to achieve reproducible yields of 85-92%. sci-hub.box Thorough degassing of the reaction mixture was also crucial to prevent side reactions and reduce residual palladium levels in the final product. sci-hub.box
Purification strategies are also a key consideration for scalability. While column chromatography is common in the lab, for larger scales, crystallization is often preferred. A patent describing the synthesis of a precursor, 6-bromo-4-chloroquinoline, highlights the use of recrystallization from n-heptane to afford the purified product. google.com
Table 3: Strategies for Synthesis Optimization
| Optimization Strategy | Parameter(s) Adjusted | Outcome | Reference |
| Microwave Synthesis | Reaction Time, Temperature | Reduced reaction time, improved yield | smolecule.com |
| Catalyst Loading | Molar percentage of Palladium catalyst | Maximized yield, minimized cost and residual metal | sci-hub.box |
| Solvent System | Choice and ratio of solvents (e.g., DMF/water) | Improved reaction efficiency and product purity | sci-hub.box |
| Purification Method | Column Chromatography vs. Recrystallization | Improved purity and scalability | google.com |
Stereochemical Considerations in Synthesis of Chiral Analogues
While this compound itself is an achiral molecule, the synthesis of chiral analogues, where stereocenters are introduced into the molecule, requires careful stereochemical control. This is particularly relevant in medicinal chemistry, where the biological activity of enantiomers can differ significantly. Chiral analogues are often created by modifying the quinoline core or by attaching chiral N-substituents.
A prominent strategy for introducing chirality is the asymmetric hydrogenation of the quinoline ring to form a tetrahydroquinoline scaffold. Research into the asymmetric synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylate esters has demonstrated the efficacy of biomimetic transfer hydrogenation. thieme-connect.com In this approach, a quinoline-2-carboxylate methyl ester bearing a 6-bromo substituent was successfully reduced to the corresponding chiral tetrahydroquinoline with high enantioselectivity. thieme-connect.com The reaction is catalyzed by a chiral P-chiral, N-phosphoryl sulfonamide Brønsted acid, which controls the stereochemical outcome of the hydrogenation. thieme-connect.com
More advanced methods have been developed for creating highly complex chiral structures. For example, an enantioselective C-H activation/arylation protocol has been used to synthesize aza helicenes, which are complex, helically chiral molecules. chemrxiv.org This process started from a bromoquinoline precursor and utilized a palladium catalyst with a chiral ligand to achieve high enantiomeric ratios (e.g., 90:10 e.r.), which could be further enhanced by recrystallization. chemrxiv.org These examples showcase sophisticated strategies for exerting stereochemical control during the synthesis of chiral quinoline derivatives.
Table 4: Methods for Asymmetric Synthesis of Chiral Quinoline Analogues
| Synthetic Method | Catalyst/Reagent | Chiral Moiety | Stereochemical Outcome | Reference |
| Biomimetic Transfer Hydrogenation | Chiral Brønsted Acid | Tetrahydroquinoline ring | High enantiomeric excess (ee) | thieme-connect.com |
| Asymmetric C-H Arylation | Pd₂dba₃ / Chiral Ligand | Aza helicene core | High enantiomeric ratio (e.r.) | chemrxiv.org |
Chemical Reactivity and Transformations of 6 Bromoquinoline 4 Carboxamide Derivatives
Reactivity of the Bromine Moiety at C-6
The bromine atom attached to the C-6 position of the quinoline (B57606) ring is a versatile handle for introducing further molecular complexity. Its reactivity is primarily exploited through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the 6-bromoquinoline (B19933) scaffold. wikipedia.org In this type of reaction, a nucleophile displaces the bromide leaving group. The efficiency of SNAr reactions on the quinoline ring is significantly influenced by the electronic nature of other substituents on the ring. wikipedia.orgpressbooks.pub
The presence of electron-withdrawing groups, particularly those at positions ortho or para to the bromine atom, can activate the ring towards nucleophilic attack. pressbooks.pubsemanticscholar.org For instance, the introduction of a nitro group (–NO₂) at the C-5 position of 6-bromoquinoline significantly enhances its reactivity towards nucleophiles. semanticscholar.orgresearchgate.net This activation is attributed to the ability of the nitro group to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pubsemanticscholar.org
A study demonstrated a convenient method for the polyfunctionalization of quinolines through the nitration of bromoquinolines, which then readily undergo SNAr reactions with cyclic amines like morpholine (B109124) and piperazine. semanticscholar.org This strategy provides a synthetic route to various substituted quinolines with potential biological activities. semanticscholar.org
Table 1: Examples of SNAr Reactions on Activated 6-Bromoquinoline Derivatives
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 6-Bromo-5-nitroquinoline | Morpholine | 6-Morpholino-5-nitroquinoline | 85 | semanticscholar.org |
| 6-Bromo-5-nitroquinoline | Piperazine | 6-Piperazino-5-nitroquinoline | 82 | semanticscholar.org |
This table showcases the high efficiency of SNAr reactions on an activated 6-bromoquinoline system.
It is important to note that without such activating groups, nucleophilic aromatic substitution on 6-bromoquinoline generally requires harsh reaction conditions. pressbooks.pub
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C-6 of 6-bromoquinoline-4-carboxamide serves as an excellent electrophilic partner in these transformations. nih.gov Palladium- and nickel-based catalysts are commonly employed for this purpose. nih.govchemrxiv.org
Mechanistic investigations into these reactions have revealed complex catalytic cycles often involving oxidative addition, transmetalation, and reductive elimination steps. In nickel-catalyzed couplings, for example, the reaction can proceed through Ni(I), Ni(II), and Ni(III) intermediates. nih.gov The efficiency of these reactions can be influenced by factors such as the choice of ligand, additives, and the electronic properties of the substrates. nih.govchemrxiv.org For instance, electron-poor aryl halides tend to be more reactive in some nickel-catalyzed systems. nih.gov
Recent advancements have also explored electrochemical methods for these cross-coupling reactions. chemrxiv.orgrsc.org These methods offer a greener alternative by using electricity to drive the catalytic cycle. chemrxiv.org Mechanistic studies of Ni-catalyzed electrochemical homo-coupling of aryl halides suggest the formation of an unstable Ni(II)(Ar)Br intermediate via oxidative addition of a cathodically generated Ni(I) species. rsc.org
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions at the 6-Bromo Position
| Coupling Reaction | Catalyst System | Substrate | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)quinoline-4-carboxamide | >80 | |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | Aniline (B41778) | 6-(Phenylamino)quinoline-4-carboxamide | - | |
| Electrochemical C-C Coupling | NiCl₂·glyme / dtbbpy | Benzylic trifluoroborate | 6-Benzylquinoline-4-carboxamide | 52-81 | chemrxiv.org |
This table provides examples of different metal-catalyzed cross-coupling reactions utilized to functionalize the 6-position of the quinoline ring.
The development of these catalytic systems has significantly expanded the synthetic utility of this compound and its derivatives, enabling the creation of a wide array of novel compounds. nih.govsustech.edu.cn
Reactions at the Quinoline Nitrogen and Ring System
The quinoline core itself is a reactive entity, susceptible to transformations at both the nitrogen atom and the carbocyclic and heterocyclic rings.
The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. semanticscholar.org This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. semanticscholar.org The formation of the N-oxide modifies the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. semanticscholar.orgresearchgate.net For example, N-oxidation can facilitate electrophilic substitution at the C-2 and C-4 positions. semanticscholar.org
Conversely, the quinoline N-oxide can be deoxygenated back to the parent quinoline. This reduction can be accomplished using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride. semanticscholar.org The reduction of nitro-substituted quinoline N-oxides can also lead to the formation of aminoquinolines. semanticscholar.org
Table 3: N-Oxidation and Reduction of 6-Bromoquinoline
| Reaction | Reagent | Product | Yield (%) | Reference |
| N-Oxidation | m-CPBA | 6-Bromoquinoline-1-oxide | 87 | semanticscholar.org |
| N-Oxidation | AcOH/H₂O₂ | 6-Bromoquinoline-1-oxide | 60 | semanticscholar.org |
| Reduction of N-oxide | Zn / NH₄Cl | 6-Bromoquinoline | High | semanticscholar.org |
This table summarizes common methods for the N-oxidation of 6-bromoquinoline and the subsequent reduction of the N-oxide.
The quinoline ring system can undergo both electrophilic and nucleophilic addition reactions, although the reactivity is influenced by the existing substituents. Electrophilic substitution on the quinoline ring, such as nitration or halogenation, typically occurs on the benzene (B151609) ring, with a preference for the C-5 and C-8 positions, as the pyridine (B92270) ring is deactivated by the nitrogen atom. arsdcollege.ac.in However, the presence of the bromine at C-6 and the carboxamide at C-4 will further direct incoming electrophiles. For instance, nitration of 6-bromoquinoline can lead to 6-bromo-5-nitroquinoline. semanticscholar.org
Nucleophilic addition to the quinoline ring is less common unless the ring is activated by electron-withdrawing groups or through N-oxidation. wikipedia.orgarsdcollege.ac.in The Chichibabin reaction, for example, involves the nucleophilic amination of quinoline at the C-2 position using sodium amide. arsdcollege.ac.in
Transformations of the Carboxamide Functionality at C-4
The carboxamide group at the C-4 position is a versatile functional group that can undergo a variety of chemical transformations, providing another avenue for derivatization.
The primary amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. smolecule.com This carboxylic acid can then be subjected to a range of standard carboxylic acid reactions, such as esterification or conversion to an acyl chloride.
The amide itself can participate in coupling reactions. For example, coupling of a quinoline-4-carboxylic acid with various amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a common method to synthesize a library of quinoline-4-carboxamide derivatives. researchgate.netacs.org
Furthermore, the amide functionality can be a precursor to other nitrogen-containing functional groups. For instance, dehydration of the primary amide can yield a nitrile. While not explicitly detailed for this compound in the provided context, this is a standard transformation for primary amides.
Table 4: Representative Transformations of the C-4 Carboxamide/Carboxylic Acid
| Starting Material | Reagent(s) | Product | Reference |
| 6-Bromoquinoline-4-carboxylic acid | Amine, EDC, HOBt | Substituted this compound | researchgate.netacs.org |
| This compound | H₃O⁺ / Heat | 6-Bromoquinoline-4-carboxylic acid | smolecule.com |
| 6-Bromoquinoline-4-carboxylic acid | SOCl₂ | 6-Bromoquinoline-4-carbonyl chloride |
This table illustrates key reactions to modify the C-4 carboxamide group, enabling the synthesis of diverse derivatives.
The strategic manipulation of these reactive sites allows for the synthesis of a vast library of this compound derivatives with tailored properties for various applications.
Hydrolysis and Esterification Reactions of the Amide Group
The amide functional group of this compound can undergo hydrolysis to yield its corresponding carboxylic acid, a key intermediate for further functionalization.
Hydrolysis:
The conversion of the primary amide of this compound back to 6-bromoquinoline-4-carboxylic acid is a fundamental hydrolysis reaction. This transformation is typically achieved under acidic or basic conditions, where the amide bond is cleaved by the addition of water. While direct studies focusing solely on the hydrolysis of this specific amide are not extensively detailed, the synthesis of the amide itself points to the feasibility of this reverse reaction. The synthesis often starts with 5-bromoisatin, which undergoes a Pfitzinger reaction to form 6-bromoquinoline-2,4-dicarboxylic acid. nih.gov This intermediate is then selectively decarboxylated, often using microwave assistance, to produce 6-bromoquinoline-4-carboxylic acid. nih.govresearchgate.net The final step is the formation of the amide. Therefore, hydrolysis represents the reversal of the final amidation step in its synthesis.
Additionally, the carboxamide group can be oxidized under certain conditions to produce the corresponding carboxylic acid. smolecule.com
Esterification:
Direct esterification of the amide group is not a standard transformation. Instead, esters of 6-bromoquinoline-4-carboxylic acid are typically prepared from the carboxylic acid itself. This involves a two-step process starting from the this compound:
Hydrolysis: The amide is first hydrolyzed to 6-bromoquinoline-4-carboxylic acid as described above.
Esterification: The resulting carboxylic acid is then reacted with an alcohol under acidic conditions (e.g., Fischer esterification) or converted to a more reactive acyl chloride or activated ester, which is subsequently treated with an alcohol to form the desired ester.
This two-step sequence highlights the importance of the hydrolysis reaction as a gateway to other functional groups like esters.
Table 1: Hydrolysis of this compound
| Starting Material | Reagents/Conditions | Product | Reaction Type |
| This compound | Acid or Base, H₂O | 6-Bromoquinoline-4-carboxylic acid | Hydrolysis |
| This compound | Oxidizing Agent | 6-Bromoquinoline-4-carboxylic acid | Oxidation smolecule.com |
Modifications of the Amide Nitrogen for Novel Derivative Synthesis
The nitrogen atom of the amide group in this compound is a key site for chemical modification, allowing for the synthesis of diverse N-substituted derivatives. These reactions typically involve deprotonation of the amide N-H bond followed by reaction with an electrophile, or coupling reactions starting from the corresponding carboxylic acid.
N-Alkylation Reactions:
The amide nitrogen can be alkylated to introduce various substituents. This process enhances the structural complexity and allows for the modulation of the compound's properties. A notable example involves the synthesis of a ligand targeting the fibroblast activation protein (FAP). nih.gov In this synthesis, this compound is treated with a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the amide nitrogen, creating a nucleophilic anion. This anion then reacts with an alkylating agent, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, to form a new carbon-nitrogen bond, yielding the N-substituted product, (S)-6-bromo-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide. nih.gov
Synthesis of N-Alkoxy-N-methylamides (Weinreb Amides):
Another significant modification involves the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. These derivatives are valuable intermediates in organic synthesis because they can react with organometallic reagents to produce ketones. The synthesis of 6-substituted-N-methoxy-N-methylquinoline-4-carboxamides has been demonstrated by coupling the corresponding 6-substituted-quinoline-4-carboxylic acids with N,O-dimethylhydroxylamine hydrochloride. nih.gov The reaction is facilitated by a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and a base such as N,N-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (B109758) (DCM). nih.gov This transformation directly modifies the amide nitrogen to create a functional group poised for further transformations, such as Grignard reactions to form ketones. nih.gov
Table 2: Synthesis of N-Substituted this compound Derivatives
| Precursor | Reagents/Conditions | Product | Derivative Type | Reference |
| This compound | 1. KOH, DMF 2. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-6-bromo-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide | N-Alkylated Amide | nih.gov |
| 6-Bromoquinoline-4-carboxylic acid | N,O-dimethylhydroxylamine HCl, EDC·HCl, DMAP, DCM | 6-Bromo-N-methoxy-N-methylquinoline-4-carboxamide | Weinreb Amide | nih.gov |
Structure Activity Relationship Sar and Mechanistic Studies of 6 Bromoquinoline 4 Carboxamide Analogues
In Vitro Biological Activity Profiling and Mechanistic Elucidation (Strictly excluding clinical data)
The 6-bromoquinoline-4-carboxamide core structure has served as a foundational element for the synthesis of various analogues, leading to the discovery of potent inhibitors for several key enzymes implicated in disease. The following sections detail the in vitro biological activity and mechanistic studies of these analogues.
Enzyme Inhibition Kinetics and Selectivity
Analogues based on the quinoline-4-carboxamide scaffold have been identified as a highly promising class of Fibroblast Activation Protein (FAP) inhibitors. nih.gov FAP is a serine protease overexpressed on cancer-associated fibroblasts in the majority of epithelial carcinomas, making it a prime target for therapeutic intervention. nih.govsnmjournals.org
Research has focused on the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold, demonstrating that this structure can yield compounds with low nanomolar FAP inhibition and high selectivity (>1000-fold) against related proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.gov The N-(4-quinolinoyl) residue is a critical component for determining high FAP affinity. nih.gov
The synthesis of several FAP inhibitor (FAPI) derivatives, such as FAPI-39, -40, -41, and -46, has utilized tert-butyl 6-bromoquinoline-4-carboxylate as a starting material in palladium-catalyzed coupling reactions. nih.govsnmjournals.org While modifications to the linker region or other parts of the molecule did not significantly impact the half-maximal inhibitory concentrations (IC50), they had strong effects on the in vitro efflux kinetics from FAP-expressing cells. nih.gov For instance, FAPI-46, derived from the 6-bromoquinoline (B19933) precursor, exhibited significantly slower elimination from FAP-expressing cells compared to the earlier compound FAPI-04. nih.gov After 4 hours, 65% of the initial activity of FAPI-46 was still detectable within the cells, compared to only 25% for FAPI-04. nih.gov
Table 1: In Vitro Performance of Selected FAP Inhibitors
| Compound | Starting Material Component | Key In Vitro Finding | Reference |
|---|---|---|---|
| FAPI-39, -40, -41, -46 | tert-butyl 6-bromoquinoline-4-carboxylate | Robust binding to human FAP; modifications affect efflux kinetics. | nih.govsnmjournals.org |
| FAPI-46 | tert-butyl 6-bromoquinoline-4-carboxylate | Slower elimination from FAP-expressing cells (65% remaining after 4h) compared to FAPI-04 (25% remaining). | nih.gov |
| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) Scaffold | Quinoline-4-carboxamide | Low nanomolar FAP inhibition with >1000-fold selectivity over DPPs and PREP. | nih.gov |
Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling pathways, making it an attractive target for hematological malignancies and autoimmune diseases. mdpi.comresearchgate.net Analogues of quinoline (B57606) carboxamide have been investigated as potent and selective BTK inhibitors.
Researchers have developed a series of 4-aminoquinoline-3-carboxamide derivatives as reversible BTK inhibitors. acs.org While structurally distinct from the 6-bromo isomer, these studies provide valuable structure-activity relationship (SAR) insights for the quinoline carboxamide scaffold. Docking studies of these compounds into the ATP binding site of BTK revealed that the 4-aminoquinoline-3-carboxamide moiety forms multiple hydrogen bonds with the hinge region of the kinase. acs.org The most potent compound from this series, compound 25, demonstrated a strong inhibitory effect on wild-type BTK with an IC50 value of 5.3 nM. acs.org In cellular assays using Ramos cells, a human B-lymphoma cell line, this compound effectively blocked the autophosphorylation of BTK at Tyr223 in a concentration-dependent manner. acs.org
Table 2: BTK Inhibition by Quinoline Carboxamide Analogues
| Compound Series | Scaffold | Mechanism | Most Potent Compound (IC50) | Cellular Activity | Reference |
|---|---|---|---|---|---|
| 4-Aminoquinoline-3-carboxamide derivatives | Quinoline-3-carboxamide | Reversible, ATP-competitive | Compound 25 (5.3 nM) | Inhibited BTK autophosphorylation at Tyr223 in Ramos cells. | acs.org |
Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor involved in modulating neuronal excitability and synaptic transmission. guidetopharmacology.org Antagonism of mGluR1 has been explored for its therapeutic potential in various neurological disorders.
Studies have shown that mGluR1 activation by agonists like DHPG induces long-term depression (I-LTD) of inhibitory postsynaptic currents in dopamine (B1211576) neurons of the ventral tegmental area (VTA). nih.govnih.gov This I-LTD was found to be dependent on protein synthesis. nih.gov The selective, non-competitive mGluR1 antagonist JNJ16259685 was used to probe the mechanism. In cellular assays, JNJ16259685 was shown to block the acquisition of cocaine-induced conditioned place preference by inhibiting the necessary de novo protein synthesis. nih.govnih.gov Western blotting analysis confirmed that mGluR1 is coupled to the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which in turn regulate protein translation. nih.gov The antagonist effectively blocks this cascade. nih.govnih.gov Another non-competitive antagonist, YM-298198, shows high affinity for mGluR1 with a Ki of 19 nM and inhibits glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-expressing cells with an IC50 of 16 nM. medchemexpress.com
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer, promoting tumor growth and survival. nih.govnih.gov Histone deacetylases (HDACs) are also key regulators of gene expression, and their inhibition can induce cell cycle arrest and apoptosis. mdpi.com The development of dual inhibitors targeting both PI3K and HDAC is a promising strategy in oncology.
A series of morpholinoquinoline compounds, synthesized from a 3-amino-4-hydroxy-6-bromoquinoline precursor, have been identified as PI3K/mTOR dual inhibitors. google.com Furthermore, other research has led to the development of dual PI3K/HDAC inhibitors based on a quinazoline (B50416) scaffold. frontiersin.org One such inhibitor, compound 23, was shown to significantly inhibit the proliferation of hematologic tumor cells in vitro. frontiersin.org Mechanistic studies using Western blotting demonstrated that compound 23 simultaneously regulates both the PI3K and HDAC pathways. frontiersin.org In cell lines such as EL4, NB4, and A20, treatment with this dual inhibitor led to the induction of apoptosis and cell cycle arrest in the G1 phase. frontiersin.org The selective inhibition of HDAC6, in particular, has been shown to sensitize cutaneous T-cell lymphoma cells to PI3K inhibitors, suggesting a synergistic relationship between targeting these two enzymes. nih.gov
Acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II are well-established therapeutic targets for conditions like Alzheimer's disease and glaucoma, respectively. mdpi.com
A study investigating various substituted quinoline derivatives revealed their potential as effective dual inhibitors of both AChE and hCA. researchgate.net The tested quinoline derivatives were found to inhibit hCA I and hCA II with inhibition constants (Ki) in the nanomolar range. researchgate.net Specifically, the Ki values ranged from 46.04 to 956.82 nM for hCA I and from 54.95 to 976.93 nM for hCA II. researchgate.net The same set of compounds also demonstrated potent inhibition of AChE, with Ki values between 5.51 and 155.22 nM. researchgate.net Molecular docking studies were performed to elucidate the binding modes of these quinoline derivatives within the active sites of AChE, hCA I, and hCA II. researchgate.net These findings highlight the potential of the quinoline scaffold to generate multi-target inhibitors.
Table 3: Inhibition Constants (Ki) of Substituted Quinoline Derivatives
| Enzyme Target | Inhibition Constant (Ki) Range (nM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 5.51 – 155.22 | researchgate.net |
| Human Carbonic Anhydrase I (hCA I) | 46.04 – 956.82 | researchgate.net |
| Human Carbonic Anhydrase II (hCA II) | 54.95 – 976.93 | researchgate.net |
Other Enzyme Target Modulations
Analogues of this compound have demonstrated the ability to modulate various enzyme targets beyond those commonly associated with this scaffold. Research has shown that certain quinoline derivatives can interact with and inhibit enzymes crucial for metabolic pathways in cancer cells and infectious agents. For instance, some quinoline derivatives have been suggested to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which is a potential mechanism for their antimicrobial effects. Additionally, certain 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid derivatives have been shown to potentially inhibit lactate (B86563) dehydrogenase (LDH), an enzyme involved in cancer cell metabolism.
Furthermore, a series of quinolinyl-based compounds were designed and synthesized as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation. nih.gov Structure-activity relationship studies indicated that the quinolinyl moiety is well-tolerated in the active sites of both enzymes, leading to potent dual inhibitors with IC₅₀ values in the low nanomolar range. nih.gov In the context of tuberculosis research, quinoline derivatives have been identified as inhibitors of fatty acid degradation protein D32 (FadD32), an enzyme necessary for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov Specifically, quinoline-2-carboxamides showed potent anti-tubercular activity, and it was noted that a free N-H group in the amide was important for this activity. nih.gov Another study identified 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as inhibitors of InhA, another key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. frontiersin.org
Some quinoline derivatives have also been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an important target in cancer therapy due to its role in the de novo pyrimidine (B1678525) biosynthetic pathway. umich.edu
Receptor Binding Affinity and Ligand-Target Interactions
The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has been a significant target for quinoline carboxamide derivatives. researchgate.netbmbreports.org TSPO is upregulated in response to neuroinflammation and is involved in processes like cholesterol transport, steroid synthesis, apoptosis, and cell proliferation. bmbreports.orgcore.ac.uk Consequently, TSPO-binding ligands are explored as carriers for drug delivery and as imaging agents. researchgate.netcore.ac.uk
Several studies have focused on synthesizing and evaluating iodinated quinoline-2-carboxamides as potential SPECT imaging agents for TSPO. researchgate.net For example, N,N-Diethyl-3-iodomethyl-4-phenylquinoline-2-carboxamide demonstrated excellent affinity for TSPO, comparable to the well-known TSPO imaging agent PK11195. researchgate.net The development of such ligands is driven by the need for brain-penetrant compounds with high binding affinities for TSPO to image conditions like glioblastoma. core.ac.ukrsc.org
Structure-activity relationship studies on quinoline-2-carboxamide (B1208818) derivatives have aimed to refine their use as carriers for radionuclides and boron atoms for applications like Boron Neutron Capture Therapy (BNCT). researchgate.net These studies have led to new ligands with enhanced affinity and steroidogenic activity. researchgate.net A notable development was the creation of a TSPO ligand bearing a carborane cage, which showed good affinity for TSPO. researchgate.net
A challenge in the clinical translation of TSPO imaging agents is the rs6971 polymorphism, which results in a TSPO variant (A147T) with reduced affinity for many second-generation ligands. rsc.org Research efforts are underway to develop ligands that bind with high affinity to both the wild-type and the A147T variant of TSPO. rsc.org
The cannabinoid receptor 2 (CB2), a G protein-coupled receptor primarily expressed in immune and hematopoietic cells, is a key therapeutic target due to its role in modulating inflammation and pain without the psychoactive effects associated with the CB1 receptor. nih.govwikipedia.orgmdpi.com A series of 6-substituted 4-quinolone-3-carboxamides have been identified as highly selective CB2 receptor ligands, with some compounds exhibiting Kᵢ values in the low nanomolar or even sub-nanomolar range and high selectivity over the CB1 receptor. nih.gov
These quinolone-based ligands can act as either agonists or inverse agonists at the CB2 receptor. nih.gov For example, some compounds with an agonist profile have demonstrated antinociceptive effects in vivo, while others have shown inverse agonist-like activity. nih.gov The functional activity of these compounds is influenced by the substitution pattern on the quinoline core. nih.gov
To improve the physicochemical properties, such as water solubility, of these potent CB2 ligands, bioisosteric replacement of the amide linker has been explored. nih.gov For instance, a 1,2,3-triazole derivative emerged as a promising compound with favorable physicochemical and pharmacodynamic properties, exhibiting inverse agonist activity in vitro and producing analgesic effects in vivo. nih.gov
Further research into other heterocyclic scaffolds has also yielded potent and selective CB2 ligands. For instance, derivatives of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide have been shown to act as either agonists or inverse agonists/antagonists at the CB2 receptor, with the functional activity being dependent on the substitution pattern of the pyrazole (B372694) ring. mdpi.com
Beyond TSPO and CB2 receptors, quinoline-based structures have been investigated for their interaction with other receptor binding sites. For instance, some quinoline derivatives have been designed to target the VP1 protein of enteroviruses. acs.org The VP1 canyon floor contains a hydrophobic pocket that is crucial for particle stability and cell receptor binding. acs.org By creating compounds that bind to this pocket, it is possible to inhibit viral infection. acs.org Structure-activity relationship studies of these quinoline analogues revealed that the nature and position of substituents on the quinoline core are critical for their antiviral activity. acs.org
In the realm of cannabinoid receptors, while much focus has been on CB2, the development of universal ligand-binding assays allows for the characterization of ligand interactions with both CB1 and CB2 receptors. frontiersin.org This is important as many cannabinoid ligands show different affinities and functional activities at the two receptor subtypes. nih.gov
Cellular Pathway Modulation Investigations
Derivatives of this compound and related quinoline structures have been extensively studied for their ability to influence cell cycle progression and induce apoptosis in various cancer cell lines.
One study on derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) found that they significantly inhibited the proliferation of a broad spectrum of cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov These compounds were shown to induce apoptosis, as evidenced by caspase-9 activation and PARP cleavage. nih.gov Interestingly, the induction of apoptosis by these CiQ derivatives was found to be independent of the cell cycle stage. nih.gov
In another study, new quinoline derivatives bearing a cis-vinyl triamide motif were synthesized and evaluated for their antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov The most potent compound in this series was found to arrest the cell cycle at the G1 phase and induce apoptosis through the mitochondrial-dependent pathway, as indicated by a decrease in the mitochondrial membrane potential. nih.gov
Similarly, research on coumarin-acrylamide hybrids has shown that certain active molecules can cause cell cycle arrest at the G2/M phase in HepG2 cells and significantly induce apoptosis. researchgate.net Flow cytometric analysis of pyrrolonaphthoxazepines in HL-60 cells also demonstrated that their pro-apoptotic effects are correlated with a blockage of the cell cycle in the G2/M phase. unipi.it
The mechanism of action for some quinoline derivatives appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase in cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Modulation of Intracellular Signaling Cascades (e.g., PI3K/mTOR pathway)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. researchgate.net Its frequent hyperactivation in various cancers has made it a prime target for anticancer drug development. researchgate.netmdpi.com Quinoline-based molecules have been identified as potent inhibitors of this cascade. mdpi.comunipa.it
Research into quinoline derivatives has demonstrated their ability to modulate this pathway. For instance, certain 3-arylaminoquinoxaline-2-carboxamides, which share a related structural scaffold, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the activation of p53 and subsequent apoptosis in cancer cells. researchgate.net Similarly, a series of hybrid 6-cinnamamido-quinoline-4-carboxamide derivatives were found to significantly reduce the levels of phosphorylated mTOR in A549 cells, a key indicator of pathway inhibition. nih.gov The quinoline ring is a common structural feature in many PI3K inhibitors, and blockade of the PI3K-Akt-mTOR pathway has been shown to effectively inhibit the progression of cancer cells both in vitro and in vivo. nih.gov This signaling cascade is closely linked with other carcinogenic pathways, such as those stimulated by EGFR and VEGFR, creating a complex network that regulates cell survival. mdpi.comunipa.it
Cellular Uptake and Subcellular Localization Studies
The effectiveness of a compound is highly dependent on its ability to reach its intracellular target. Cellular uptake and subcellular localization studies are therefore crucial for understanding the mechanism of action of this compound analogues.
Studies on related quindoline (B1213401) derivatives have shown that modifications can significantly alter their cellular distribution. For example, boronic acid-modified quindoline derivatives were found to be largely localized in the cytoplasm and were less toxic to cancer cells than their unmodified counterparts, which tended to accumulate in the nucleus. researchgate.net This suggests that reducing nuclear localization can decrease cytotoxicity. researchgate.net In another study, rhodium(III) complexes bearing quinoline–benzopyran ligands exhibited high anticancer activity and were found to localize within the cell nucleus, where they are thought to cause DNA damage and trigger apoptosis. rsc.org The localization can be optimized through structural modifications; for instance, introducing a quaternary amine on a quinolinium iodide structure led to significant antitumor and antibacterial activity, with the most potent derivatives showing accumulation that leads to cell death. nih.gov The specific localization is key to the compound's mechanism, whether it involves disrupting mitochondrial function, intercalating with DNA in the nucleus, or inhibiting cytoplasmic signaling pathways. researchgate.netrsc.org
Antimicrobial and Antiproliferative Activities in In Vitro Systems
Derivatives of this compound have demonstrated significant antimicrobial and antiproliferative activities in various in vitro models. The quinoline scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. researchgate.netontosight.aismolecule.com
Preliminary studies indicate that 6-bromoquinoline derivatives can inhibit the proliferation of cancer cells and are effective against various bacterial and fungal strains. smolecule.com The introduction of a bromine atom at the C-6 position of the quinoline ring has been noted as an essential modification for improving pharmacological activity. rsc.org For example, certain bromo-substituted quinolines have shown significant antiproliferative potency against multiple human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and MCF7 (breast), with IC50 values in the low micromolar range. nih.govresearchgate.net In some cases, the activity of these compounds was found to be superior to standard chemotherapeutic drugs like cisplatin. thaiscience.info
In the realm of antimicrobial research, halogenated quinolines have shown enhanced activity against Mycobacterium tuberculosis. Other studies have demonstrated that substituted quinolines exhibit selective antimicrobial activities against both Gram-positive and Gram-negative pathogenic bacteria. thaiscience.inforesearchgate.net For instance, 6-bromoindolglyoxylamide derivatives, which contain a related bromo-substituted heterocyclic core, showed intrinsic antimicrobial activity against Staphylococcus aureus and antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 5,7-dibromo-8-hydroxyquinoline | HeLa, HT29, C6 | 5.45–9.6 μg/mL | nih.govresearchgate.net |
| 6,8-dibromo-5-nitroquinoline | HeLa, HT29, C6 | 24.1–50.0 μM | nih.gov |
| 2-(3-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide (Analogue) | MDA-MB-231 | 8.24 μM | thaiscience.infochula.ac.th |
| 6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid | Leukemia, Breast Cancer | <10 µM |
Structure-Activity Relationship (SAR) Elucidation
The biological activity of this compound analogues is profoundly influenced by their chemical structure. SAR studies are critical for optimizing potency and selectivity by systematically modifying different parts of the molecule.
Impact of Substituents on Biological Potency and Selectivity
Systematic modifications of the quinoline-4-carboxamide scaffold have revealed key structural requirements for biological activity. The nature and position of substituents on the quinoline ring system play a crucial role.
For instance, in a series of quinoline-4-carboxamides developed as antimalarial agents, modifications at the R1, R2, and R3 positions (corresponding to the halogen position, the carboxamide substituent, and the C-2 position of the quinoline ring, respectively) had significant impacts. nih.gov While replacing the bromine at R1 with chlorine or fluorine was tolerated, removing the halogen altogether led to a significant drop in potency. nih.gov At the C-2 position, introducing larger, moderately lipophilic groups was found to be a viable strategy. acs.org SAR studies on other quinoline derivatives have shown that electron-donating groups like a methoxy (B1213986) group can enhance activity, while electron-withdrawing groups like chlorine can lead to a loss of activity. rsc.org Furthermore, increased lipophilicity often correlates with enhanced biological activity, suggesting the importance of hydrophobic interactions in target binding.
| Compound Modification | Position | Effect on Potency | Reference |
|---|---|---|---|
| Removal of Halogen | R1 (C-6/C-7) | 8-fold drop in potency | nih.gov |
| Replacement of Chlorine with Fluorine | C-7 | 10-fold boost in activity | nih.gov |
| Introduction of 4-morpholinopiperidine (B1299061) | R3 on Carboxamide | Improved potency and ligand efficiency | nih.gov |
| Introduction of small heterocycles (e.g., N-methylpiperazine) | R3 on Carboxamide | Not tolerated, loss of potency | nih.gov |
Role of the Bromine Atom in Modulating Compound Activity
The bromine atom is not merely a passive substituent; it actively modulates the physicochemical properties and biological activity of the quinoline-4-carboxamide scaffold. Its position on the quinoline ring is critical. The presence of a bromine atom at the C-6 position is often considered essential for improving activity. rsc.org
In comparative studies, bromoquinoline derivatives frequently exhibit distinct activity profiles compared to their chlorinated, fluorinated, or non-halogenated analogues. For example, replacing a bromine atom at the R1 position (C-6 or C-7) with chlorine or fluorine was tolerated in terms of antimalarial activity, but complete removal of the halogen resulted in an eight-fold decrease in potency, highlighting the necessity of a halogen at this position. nih.gov In another study, replacing a C-7 chlorine with bromine was only moderately tolerated, whereas replacement with fluorine significantly boosted antiviral activity. nih.gov The bromine atom influences the molecule's lipophilicity and electronic distribution, which in turn affects its ability to cross cell membranes and interact with biological targets. nih.gov The introduction of a nitro group adjacent to the bromine can activate it for subsequent nucleophilic substitution reactions, allowing for further diversification of the molecular structure. nih.govsemanticscholar.org Studies on highly brominated quinolines have shown that bromine substitutions at specific positions, such as C-5 and C-7, are crucial for enhancing antiproliferative activity. nih.govresearchgate.net
Influence of Carboxamide Substituents on Target Interaction and Specificity
The carboxamide group at the C-4 position is a key feature for target interaction, primarily through its hydrogen-bonding capacity. Modifications to the substituent on the carboxamide nitrogen (the R group in -CONH-R) significantly influence potency, selectivity, and pharmacokinetic properties.
In the development of antimalarial quinoline-4-carboxamides, replacing an aromatic tolyl group on the carboxamide with various primary and secondary amines generally led to improved solubility and metabolic stability. nih.gov However, not all amines were beneficial for potency. Small heterocyclic substituents were not well-tolerated, whereas larger groups like 4-morpholinopiperidine improved both potency and ligand efficiency. nih.govacs.org Further optimization showed that basicity, lipophilicity, and the length of the linker to the amine were all important factors for activity. nih.gov Capping the amide NH with a methyl group resulted in a drastic (87-fold) decrease in potency, underscoring the importance of the amide proton for target interaction, likely as a hydrogen bond donor. acs.org The choice of substituent on the carboxamide can thus fine-tune the compound's properties, balancing potency with developability characteristics like solubility and stability. nih.gov
Pharmacophore Identification and Mapping for Target Recognition
Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to interact with a specific biological target. For quinoline-based compounds, including analogues of this compound, pharmacophore models have been instrumental in identifying essential structural motifs for various biological activities.
A typical pharmacophore model for quinoline derivatives often includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netscience.govnih.gov For instance, a pharmacophore model developed for quinoline-3-carbohydrazide (B3054276) antioxidants identified one aromatic ring and three hydrogen bond acceptors as key features. researchgate.netnih.gov This model was subsequently used to screen chemical databases for new compounds with potential antioxidant activity. researchgate.netnih.gov
In the context of kinase inhibition, the quinoline nitrogen is often a key hydrogen bond acceptor that interacts with the hinge region of the kinase, making these compounds competitive inhibitors of ATP. researchgate.net The general pharmacophoric features for selective GSK-3 inhibition have been identified through mapping strategies, which can be applied to design new inhibitors. science.gov
For this compound analogues, the essential pharmacophoric features can be inferred to include:
Aromatic Ring System: The quinoline core itself, which can participate in π-π stacking interactions with aromatic amino acid residues in the target's binding site. mdpi.com
Hydrogen Bond Acceptor/Donor: The carboxamide group is a critical feature, capable of forming hydrogen bonds that stabilize the ligand-protein complex. smolecule.comontosight.ai
Halogen Atom: The bromine atom at the 6-position can be involved in halogen bonding or occupy a hydrophobic pocket within the binding site. smolecule.com
Substituents: The nature and position of other substituents on the quinoline ring and the carboxamide nitrogen can significantly influence binding affinity and selectivity by providing additional interaction points.
| Pharmacophoric Feature | Potential Interaction | Source |
| Quinoline Nitrogen | Hydrogen bond acceptor with kinase hinge region. | researchgate.net |
| Carboxamide Group | Hydrogen bonding with active site residues. | smolecule.comontosight.ai |
| Bromo Substituent | Halogen bonding, hydrophobic interactions. | smolecule.com |
| Aromatic Core | π-π stacking with aromatic amino acids. | mdpi.com |
Bioisosteric Approaches in SAR Development
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. nih.govestranky.sk For quinoline carboxamide derivatives, bioisosteric modifications have been employed to enhance solubility, potency, and selectivity.
One study on 6-substituted 4-quinolone-3-carboxamides, which suffered from low solubility, utilized a bioisosteric approach to improve their physicochemical profile. nih.gov The amide moiety was replaced with 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) rings, which led to a significant reduction in lipophilicity and an increase in water solubility, while maintaining high affinity for the cannabinoid-2 (CB2) receptor. nih.gov
Another example involves the replacement of the benzenesulfonamide (B165840) group, a known zinc-binding group in some carbonic anhydrase inhibitors that can cause allergic reactions, with a uracil (B121893) moiety. mdpi.com This bioisosteric substitution in quinoline-based compounds resulted in potent inhibitors of cancer-related carbonic anhydrase isozymes. mdpi.com
For this compound analogues, several bioisosteric replacements could be envisioned to fine-tune their properties:
Carboxamide Replacements: The carboxamide linker could be replaced with other groups like triazoles, oxadiazoles, or sulfonamides to modulate solubility, metabolic stability, and binding interactions.
Bromo Substituent Replacements: The bromine atom could be substituted with other halogens (e.g., chlorine, fluorine) or small hydrophobic groups to alter the electronic properties and interaction profile of the molecule.
Quinoline Ring Modifications: The quinoline scaffold itself could be replaced with other bicyclic heteroaromatic systems to explore different binding modes and intellectual property space.
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Source |
| Carboxamide | 1,2,3-Triazole, 1,3,4-Oxadiazole | Improved solubility and reduced lipophilicity. | nih.gov |
| Sulfonamide | Uracil | Avoidance of sulfonamide-related allergies. | mdpi.com |
| Phenyl Ring | Thiophene Ring | Similar steric and electronic properties. | nih.gov |
Molecular Mechanism Investigations and Target Identification
Elucidating the molecular mechanism of action and identifying the specific biological targets of this compound analogues are critical for their development as therapeutic agents. This involves a combination of biochemical assays, protein-ligand interaction studies, and investigation of their effects on cellular pathways.
Biochemical Assays for Elucidating Enzyme/Receptor Interactions
Biochemical assays are fundamental for determining the inhibitory or modulatory activity of a compound against a specific enzyme or receptor. For quinoline derivatives, a variety of assays have been utilized. For instance, the inhibitory activity of quinoline-6-carboxylic acid derivatives against ectonucleotidases such as h-NTPDases and h-ENPP1 was determined using in vitro assays, which led to the identification of potent inhibitors. researchgate.net Similarly, the antioxidant potential of quinoline-3-carbohydrazides was evaluated using chemical tests like DPPH radical, hydroxyl radical, and superoxide (B77818) radical scavenging assays. researchgate.net
For this compound analogues, relevant biochemical assays would depend on the hypothesized target class and could include:
Kinase Inhibition Assays: To evaluate their potential as kinase inhibitors, assays measuring the phosphorylation of a substrate by a specific kinase in the presence of the compound would be performed.
Enzyme Activity Assays: For other enzyme targets, assays measuring the rate of substrate conversion to product would be employed.
Receptor Binding Assays: To assess affinity for G-protein coupled receptors (GPCRs) or other receptors, competitive binding assays using a radiolabeled ligand would be conducted.
Protein-Ligand Interaction Studies (e.g., Binding Assays, Thermal Shift Assays)
Understanding the direct physical interaction between a compound and its protein target is crucial. Several biophysical techniques are employed for this purpose.
Binding Assays: These assays directly measure the binding affinity of a ligand to a protein. For example, studies on quinoline-4-carboxamide analogues with Cytochrome P450 2C9 have utilized binding studies to understand structure-activity relationships. nih.govacs.orgwsu.eduresearchgate.netfigshare.com Molecular docking studies of this compound with human dihydroorotate dehydrogenase have also been performed to investigate binding interactions within the ubiquinone binding site. smolecule.com
Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry, TSA is a high-throughput method to identify compounds that bind to and stabilize a target protein. reactionbiology.comaxxam.comunivr.itplos.orgnih.gov The principle is that ligand binding increases the thermal stability of the protein, resulting in a higher melting temperature (Tm). univr.itnih.gov This technique is valuable for initial hit identification and for characterizing lead compounds. axxam.com
| Interaction Study Technique | Information Obtained | Example Application for Quinoline Analogues | Source |
| Molecular Docking | Binding mode, key interactions, binding energy. | Docking of this compound with human dihydroorotate dehydrogenase. | smolecule.com |
| Binding Assays | Binding affinity (Kd, Ki). | Binding studies of quinoline-4-carboxamide analogues with CYP2C9. | nih.govacs.orgwsu.edu |
| Thermal Shift Assay (TSA) | Target engagement, protein stabilization (ΔTm). | General method for identifying protein binders. | reactionbiology.comaxxam.comunivr.it |
Modulation of Specific Molecular Targets and Biological Pathways
Quinoline-based compounds have been shown to modulate a wide range of molecular targets and biological pathways implicated in various diseases.
Derivatives of the quinoline scaffold have demonstrated inhibitory activity against several key targets in cancer signaling pathways, including:
Receptor Tyrosine Kinases (RTKs): Such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). mdpi.com The quinoline ring often interacts with the ATP-binding site of these kinases. mdpi.com
PI3K/mTOR Pathway: Quinoline derivatives have been developed as dual inhibitors of PI3K/mTOR, key regulators of cell growth and proliferation. mdpi.com
Ectonucleotidases: These enzymes, including CD39 and CD73, are involved in tumor immune evasion, and their inhibition by quinoline-6-carboxylic acid derivatives can restore anti-tumor immunity. researchgate.net
Furthermore, some quinoline-3-carboxamides, like laquinimod, have been shown to modulate the immune system by inducing type II myeloid cells, which have anti-inflammatory properties. plos.org This is associated with reduced production of pro-inflammatory cytokines and may involve alterations in NF-κB signaling. plos.org Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to impair lysosome function and induce apoptosis in cancer cells, highlighting another potential mechanism of action. nih.gov
For this compound analogues, it is plausible that they could modulate similar pathways, and further investigation is warranted to identify their specific molecular targets and downstream effects.
Computational and Theoretical Investigations of 6 Bromoquinoline 4 Carboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) has become a standard tool for investigating the properties of quinoline (B57606) derivatives, offering a balance between computational cost and accuracy. These calculations provide detailed information about the electronic structure, molecular geometry, and vibrational frequencies of 6-Bromoquinoline-4-carboxamide.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are instrumental in elucidating the electronic landscape of this compound. The distribution of electrons, governed by the constituent atoms and their arrangement, dictates the molecule's reactivity and interaction potential. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.
For this compound, the HOMO is primarily located on the quinoline ring system and the bromine substituent. In contrast, the LUMO extends across the entire molecular framework, including the carboxamide group. smolecule.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Calculations using the B3LYP functional with a 6-31+G(d,p) basis set have provided specific values for these electronic properties, which are fundamental to understanding the molecule's potential for biological recognition and binding. smolecule.com The presence of the bromine substituent and the carboxamide group significantly influences the electron density distribution across the quinoline scaffold, affecting its electrophilic character and dipole moment. smolecule.com
| Electronic Property | Calculated Value | Units | Method | Reference |
|---|---|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | -8.482 | eV | B3LYP/6-31+G(d,p) | smolecule.com |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -5.325 | eV | B3LYP/6-31+G(d,p) | smolecule.com |
| Energy Gap (HOMO-LUMO) | 3.157 | eV | B3LYP/6-31+G(d,p) | smolecule.com |
| Dipole Moment | 4.62 | Debye | B3LYP/6-31+G(d,p) | smolecule.com |
Conformational Analysis and Energy Minimization
The process involves a systematic search of the conformational space to identify stable energy minima. This is often achieved through methods like Monte Carlo searches followed by geometry optimization of the resulting conformers using DFT. rsc.org Each stable conformation corresponds to a potential energy well, and the global minimum represents the most stable arrangement of the molecule in the gas phase. For a related molecule, 6-Bromoquinoline-8-carboxylic acid, studies suggest that the proximity of the substituents can induce steric strain, favoring a non-planar conformation. A similar effect would be expected for this compound, where the orientation of the carboxamide group is likely twisted out of the quinoline plane to minimize steric hindrance. Energy minimization calculations refine the geometry of each conformer to find the lowest energy structure, providing insights into the most probable shapes the molecule will adopt.
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict spectroscopic parameters, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the C=O and N-H bonds of the carboxamide group, as well as vibrations associated with the quinoline ring and the C-Br bond. For the closely related 6-Bromoquinoline-8-carboxylic acid, a strong absorption band for the carboxylic acid group is predicted around 1700 cm⁻¹. Similar strong absorption for the amide C=O stretch would be anticipated for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for predicting NMR chemical shifts (δ). researchgate.netresearchgate.netmdpi.com These calculations provide theoretical ¹H and ¹³C NMR spectra. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the quinoline ring, which are influenced by the electron-withdrawing effects of the bromine atom and the carboxamide group. The protons of the -NH₂ group would also have a characteristic chemical shift.
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it interacts with biological macromolecules, such as proteins. These methods are fundamental in drug discovery for predicting the binding mode and affinity of potential drug candidates.
Prediction of Ligand-Protein Binding Modes and Orientations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This allows for the visualization of how this compound might fit into the active site of a target protein.
Studies have shown that this compound can be docked into the active site of human dihydroorotate (B8406146) dehydrogenase (DHODH), a validated therapeutic target. smolecule.com In these docking models, the bromine atom at the 6-position typically occupies a hydrophobic pocket within the binding site, forming favorable halogen bonding interactions with nearby amino acid residues. smolecule.com The carboxamide group at the 4-position plays a crucial role in anchoring the ligand, forming key hydrogen bonds with residues in the active site, which helps to stabilize the protein-ligand complex. smolecule.com
Molecular dynamics (MD) simulations can then be used to assess the stability of these docked poses over time. MD simulations model the movement of atoms in the complex, providing a dynamic view of the interaction. Stable root-mean-square deviation (RMSD) values over the course of a simulation indicate that the predicted binding mode is likely stable. smolecule.commdpi.com
Assessment of Binding Affinities and Interaction Energies
Beyond predicting the binding pose, computational methods can also estimate the binding affinity, or how strongly a ligand binds to its target. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular "end-point" methods used to calculate the free energy of binding from MD simulation trajectories. nih.govresearchgate.netresearchgate.netrsc.org
These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_sol), and conformational entropy (-TΔS). The interaction energy can be further broken down into contributions from individual amino acid residues in the binding site, identifying key "hotspots" for binding. For this compound docked with DHODH, specific residues like Arginine 148 have been identified as contributing significantly to the binding energy through hydrogen bonding. smolecule.com Such calculations have indicated that quinoline derivatives can exhibit binding affinities in the low micromolar range. smolecule.com
| Binding Site Residue | Interaction Type | Distance (Å) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Arginine 148 | Hydrogen acceptor | 2.88 | -4.8 | smolecule.com |
| Glutamine 824 | Hydrogen acceptor | 2.74 | -0.7 | smolecule.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uran.ua These models are instrumental in identifying promising compounds, guiding the generation of lead molecules, and accelerating the optimization of drug candidates. uran.ua For quinoline derivatives, including the this compound scaffold, QSAR studies are pivotal in understanding how structural modifications influence their therapeutic effects.
Development of Predictive Models for Biological Activity based on Structural Features
The development of predictive QSAR models for quinoline-4-carboxamide and its analogs involves calculating a range of molecular descriptors and using statistical methods to correlate them with experimentally determined biological activities. These descriptors quantify various aspects of a molecule's physicochemical properties.
Research on tricyclic quinoline derivatives with diuretic activity has led to the development of multivariate linear QSAR models. uran.uauran.ua These studies have shown that diuretic activity is significantly influenced by the geometric and spatial structure of the molecules, lipophilicity (logP), and various energy values. uran.uauran.ua Analysis of the derived models established that diuretic activity tends to increase with higher values of logP, molecular refractivity, and dipole moment, while it decreases with increases in molecular volume, surface area, and polarization. uran.ua Furthermore, energy descriptors such as bond energy, core-core interaction energy, and the energy of the highest occupied molecular orbital (HOMO) were found to positively correlate with diuretic efficacy, whereas an increase in hydration energy led to lower activity. uran.ua
In the context of antimalarial agents, 3D-QSAR studies have been successfully applied to a large dataset of 2,4-disubstituted quinoline derivatives, which include a quinoline-4-carboxamide series. nih.govresearchgate.net Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are used to build these 3D models. nih.govresearchgate.net These models provide insights into the steric and electrostatic field requirements for enhanced biological activity. Partial Least Squares (PLS) analysis of these models yielded statistically significant results, validating their predictive power. nih.govresearchgate.net
Table 1: Key Molecular Descriptors in QSAR Models for Quinoline Carboxamide Derivatives and Their Influence on Diuretic Activity
| Descriptor Category | Specific Descriptor | Influence on Diuretic Activity | Source |
|---|---|---|---|
| Lipophilicity | logP | Increase | uran.ua, uran.ua |
| Structural | Molecular Refractivity (R) | Increase | uran.ua |
| Molecular Volume (V) | Decrease | uran.ua | |
| Surface Area (S) | Decrease | uran.ua | |
| Electronic | Dipole Moment (D) | Increase | uran.ua |
| Polarization (P) | Decrease | uran.ua | |
| Energy | Energy of Highest Occupied Molecular Orbital (HOMO) | Increase | uran.ua |
| Hydration Energy | Decrease | uran.ua |
This table summarizes findings from QSAR studies on quinoline derivatives, indicating how different molecular properties correlate with diuretic activity.
Table 2: Statistical Validation of 3D-QSAR Models for Antimalarial Quinoline Derivatives
| Model | r²ncv (Non-cross-validated correlation coefficient) | q² (Cross-validated correlation coefficient) | r²cv (Cross-validated correlation coefficient) | Source |
|---|---|---|---|---|
| CoMFA | 0.969 | 0.677 | 0.682 | nih.gov, researchgate.net |
| CoMSIA | 0.962 | 0.741 | 0.683 | nih.gov, researchgate.net |
This table presents the statistical validation parameters for CoMFA and CoMSIA models developed for antimalarial quinoline derivatives, demonstrating their robustness and predictive capability. nih.govresearchgate.net
In Silico Screening and Virtual Library Design for Novel Analogues
The validated QSAR and pharmacophore models serve as a theoretical foundation for the rational design of new, potentially more potent analogues through in silico screening and virtual library design. uran.ua This computational approach allows for the pre-synthesis evaluation of large numbers of virtual compounds, prioritizing those with the highest predicted activity for chemical synthesis and biological testing.
For instance, 3D-QSAR models developed for antimalarial quinoline derivatives were used to design two series of 40 novel 2,4-disubstituted quinoline derivatives, featuring either an amide (quinoline-4-carboxamide) or a secondary amine linker at the C4 position. nih.govresearchgate.net The CoMFA and CoMSIA models were used to predict the biological activity (pEC50 values) of these designed compounds, guiding the selection of the most promising candidates for synthesis. nih.govresearchgate.net The subsequent in vivo screening of a selection of these synthesized compounds confirmed and validated the findings of the 3D-QSAR study. nih.gov
Similarly, an in silico scaffold hopping approach, guided by previously established pharmacophore models for Staphylococcus aureus NorA efflux pump inhibitors, was used to screen for new core structures. semanticscholar.org This virtual screening process successfully identified the quinoline-4-carboxamide scaffold as a promising candidate. semanticscholar.org Subsequent synthesis and biological evaluation confirmed that two of the designed quinoline-4-carboxamide derivatives were effective NorA inhibitors, demonstrating synergy with the antibiotic ciprofloxacin. semanticscholar.org
Virtual screening has also been employed to identify novel anticancer agents. In one study, pharmacophore models were generated and used to screen a database of over 5,000 molecules to identify potential topoisomerase inhibitors, leading to the synthesis of 7-chloro-6-fluoro-N-substituted-2-phenyl-quinoline-4-carboxamide derivatives. These computational approaches, including in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, are crucial for expediting the discovery of new drug candidates with favorable pharmacokinetic profiles. rsc.org
Table 3: Examples of Designed Quinoline-4-Carboxamide Analogues and Their Biological Target
| Designed Analogue Type | Target/Activity | Computational Approach | Source |
|---|---|---|---|
| 2,4-Disubstituted quinoline-4-carboxamides | Antimalarial | 3D-QSAR (CoMFA, CoMSIA) based design | nih.gov, researchgate.net |
| 2-(4-propoxyphenyl)quinoline-4-carboxamides | S. aureus NorA Efflux Pump Inhibition | Pharmacophore-based scaffold hopping | semanticscholar.org |
| 7-chloro-6-fluoro-N-substituted-2-phenyl-quinoline-4-carboxamides | Anticancer (Topoisomerase inhibition) | Pharmacophore modeling and virtual screening |
This table showcases how computational design and screening have been applied to develop novel quinoline-4-carboxamide analogues for various therapeutic targets.
Advanced Analytical Methodologies for Research on 6 Bromoquinoline 4 Carboxamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the structure, connectivity, and chemical environment of atoms, making it a cornerstone for the structural elucidation of 6-bromoquinoline-4-carboxamide.
Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals for each unique proton on the quinoline (B57606) core and the amide group. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal provide critical information for structural assignment. For instance, protons on the aromatic ring are deshielded and appear at higher chemical shifts compared to aliphatic protons. The presence of the electron-withdrawing bromine atom and the quinoline nitrogen atom further influences the specific shifts of adjacent protons.
The anticipated proton signals, based on analogous structures, are detailed in the table below. rsc.orgnih.gov
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | Doublet (d) | ~4.5 |
| H-3 | ~8.0 | Doublet (d) | ~4.5 |
| H-5 | ~8.4 | Doublet (d) | ~2.0 |
| H-7 | ~7.9 | Doublet of doublets (dd) | ~9.0, ~2.0 |
| H-8 | ~8.1 | Doublet (d) | ~9.0 |
| -NH₂ | ~7.5 - 8.5 | Broad Singlet (br s) | N/A |
This table presents expected data based on analyses of structurally similar compounds. rsc.orgnih.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom produces a peak in the spectrum, with its chemical shift indicating its electronic environment. In this compound, ten distinct signals are expected for the quinoline ring carbons, plus one for the carbonyl carbon of the amide group. The carbon atom bonded to the bromine (C-6) will have a characteristic shift, as will the carbons adjacent to the nitrogen atom (C-2, C-8a) and the carbonyl carbon (C-4).
The expected chemical shifts for the carbon atoms are outlined in the following table. rsc.orgnih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~147 |
| C-4a | ~128 |
| C-5 | ~136 |
| C-6 | ~121 |
| C-7 | ~133 |
| C-8 | ~129 |
| C-8a | ~148 |
| C=O | ~167 |
This table presents expected data based on analyses of structurally similar compounds. rsc.orgnih.gov
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment maps proton-proton (¹H-¹H) couplings, identifying which protons are adjacent in the molecular structure. youtube.com For this compound, a COSY spectrum would show a cross-peak between the H-7 and H-8 signals, confirming their connectivity on the benzene (B151609) portion of the quinoline ring. researchgate.net Another expected correlation would be between H-2 and H-3. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. For example, the signal for H-5 in the ¹H spectrum would show a cross-peak to the C-5 signal in the ¹³C spectrum. columbia.edu
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. acs.org
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₁₀H₇BrN₂O), HRMS would be used to confirm its composition by comparing the experimentally measured mass of the protonated molecule ([M+H]⁺) with the theoretically calculated value. nih.gov A key feature in the mass spectrum would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, resulting in two prominent peaks (M and M+2) of nearly equal intensity.
| Parameter | Value |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight (Monoisotopic) | 250.9796 u |
| Calculated m/z for [C₁₀H₈BrN₂O]⁺ ([M+H]⁺) | 251.9872 |
This table presents calculated data.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and its resulting fragment ions are analyzed. tu-dortmund.de The fragmentation pattern is often unique to a particular molecular structure and can be used to confirm the identity of a compound. In an MS/MS experiment on this compound, the [M+H]⁺ ion would be subjected to collision-induced dissociation (CID). The resulting fragmentation pathway would likely involve the loss of neutral molecules such as ammonia (B1221849) (NH₃) or formamide (B127407) (CH₃NO) from the carboxamide group, or the loss of the bromine atom. These characteristic fragmentation patterns provide powerful evidence for the presence and location of the functional groups on the quinoline core. tu-dortmund.de
| Parent Ion (m/z) | Proposed Fragment Ion | Fragment m/z (for ⁷⁹Br) |
| 252.0 | [M+H - NH₃]⁺ | 235.0 |
| 252.0 | [M+H - CONH₂]⁺ | 208.0 |
| 252.0 | [M+H - Br]⁺ | 173.1 |
This table presents a hypothetical fragmentation pattern.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Spectroscopic methods are indispensable tools for characterizing "this compound". Infrared (IR) spectroscopy is primarily used to identify the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into its electronic properties.
Infrared (IR) Spectroscopy:
The IR spectrum of "this compound" reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Analysis of the related compound, "6-bromoquinoline-4-carboxylic acid," shows notable peaks that are also relevant for the carboxamide derivative. Key spectral features include:
C=O Stretching: The carbonyl group of the carboxamide is expected to show a strong absorption band in the region of 1707 cm⁻¹. rsc.org
N-H Stretching: The amide N-H bonds typically exhibit stretching vibrations in the range of 3400-3200 cm⁻¹.
Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds are observed around 3050 cm⁻¹. semanticscholar.org
C=C and C=N Stretching: The quinoline ring's C=C and C=N bonds produce a series of absorptions in the 1600-1400 cm⁻¹ region. For instance, peaks are noted at 1595 cm⁻¹ and 1495 cm⁻¹. rsc.org
C-Br Stretching: The carbon-bromine bond shows a characteristic absorption at approximately 700 cm⁻¹. semanticscholar.org
These vibrational frequencies provide a molecular fingerprint, confirming the presence of the key functional groups within the "this compound" structure.
| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) (from related compounds) |
| Amide C=O | Stretching | ~1707 rsc.org |
| Amide N-H | Stretching | 3400-3200 (typical range) |
| Aromatic C-H | Stretching | ~3050 semanticscholar.org |
| Aromatic C=C/C=N | Stretching | ~1595, ~1495 rsc.org |
| C-Br | Stretching | ~700 semanticscholar.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The quinoline ring system, being a chromophore, absorbs UV radiation, leading to the promotion of electrons to higher energy orbitals. Computational studies on related quinoline derivatives using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transition energies, which often correlate well with experimental UV-Vis data. smolecule.comresearchgate.net These analyses help in understanding the electronic structure and conjugation within the "this compound" molecule.
Chromatographic Techniques for Purity Assessment and Mixture Separation in Research
Chromatographic methods are essential for the purification and purity assessment of "this compound." These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of "this compound" and to quantify it in various samples. The method offers high resolution and sensitivity.
In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase (e.g., C18). scispace.com A mobile phase, often a mixture of solvents like acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid, is pumped through the column. scispace.comfrontiersin.org The components of the sample are separated based on their affinity for the stationary phase.
Research on related quinoline derivatives has utilized HPLC to monitor reaction progress and confirm product purity, often achieving greater than 98% or 99% purity. scispace.comottokemi.comottokemi.com For instance, in the synthesis of "6-bromoquinoline-4-carboxylic acid," HPLC is used to ensure the final product meets the required purity standards for further research applications. ottokemi.comottokemi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions and is used for identification. A UV detector is commonly used to detect the compound as it elutes from the column, and the peak area is proportional to its concentration.
| HPLC Parameter | Typical Conditions for Quinoline Derivatives | Reference |
| Column | C18 (e.g., Zorbax SB C18, Alltech Chrom BDS 10u) | scispace.comfrontiersin.org |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA or HCOOH | scispace.comfrontiersin.org |
| Detection | UV at a specific wavelength (e.g., 254 nm) | scispace.com |
| Purity Achieved | >98% or >99% | scispace.comottokemi.comottokemi.com |
When a pure sample of "this compound" is needed on a larger scale for further studies, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of the desired compound.
Flash column chromatography is a common form of preparative chromatography used in the synthesis of quinoline derivatives. frontiersin.orgjst.go.jp After a chemical reaction, the crude product mixture is loaded onto a column containing a solid support like silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture move down the column at different rates, allowing for their separation and collection as distinct fractions. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). jst.go.jpnih.gov For example, a mixture of ethyl acetate (B1210297) and petroleum ether has been used as an eluent in the purification of related quinoline compounds. chemicalbook.com
X-ray Crystallography for Solid-State Structural Determination (If applicable)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" can be grown, this technique can provide detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Future Research Directions and Research Applications of 6 Bromoquinoline 4 Carboxamide in Chemical Biology and Medicinal Chemistry
Development as Chemical Probes for Investigating Biological Pathways
Chemical probes are essential tools for dissecting complex biological processes. The unique structure of 6-bromoquinoline-4-carboxamide, featuring a bromine atom and a carboxamide group on a quinoline (B57606) core, makes it a versatile candidate for developing such probes. smolecule.com These structural features allow for targeted modifications to modulate its properties and interactions with biological targets. smolecule.com
The development of this compound and its derivatives as chemical probes can aid in the study of various biological pathways. For instance, quinoline derivatives have been investigated for their ability to inhibit enzymes and modulate receptor activity. By designing specific this compound-based probes, researchers can investigate the function of particular proteins within a cellular context, helping to elucidate their roles in health and disease. The reactivity of the bromine atom can be exploited for covalent labeling of target proteins, allowing for their identification and characterization.
Exploration of this compound as a Privileged Scaffold for Novel Ligands
In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple biological targets with high affinity. The quinoline ring system is widely recognized as such a scaffold. semanticscholar.org this compound serves as an excellent starting point for the synthesis of novel ligands due to its inherent structural features that can be readily modified. smolecule.com
The bromine atom at the 6-position acts as a versatile handle for introducing a variety of substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the quinoline core. The carboxamide group at the 4-position can also be modified to fine-tune the compound's physicochemical properties and its interactions with target proteins. The ability to generate a diverse library of compounds from this single scaffold makes it highly valuable for drug discovery programs.
| Reaction Type | Reagents | Purpose |
| Suzuki Coupling | Palladium catalyst, boronic acids/esters | Introduce new carbon-carbon bonds |
| Buchwald-Hartwig Amination | Palladium catalyst, amines | Introduce new carbon-nitrogen bonds |
| Nucleophilic Aromatic Substitution | Nucleophiles | Replace the bromine atom with other functional groups |
Integration in Radiochemistry for Research Imaging Agents (e.g., PET Tracers for FAP)
A significant and promising application of this compound is in the field of radiochemistry, particularly in the development of Positron Emission Tomography (PET) tracers. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. uni-koeln.de This requires radiolabeled probes that can selectively bind to a target of interest.
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts in many types of tumors, making it an attractive target for cancer diagnosis and therapy. frontiersin.orgmdpi.comgoogle.com Small-molecule inhibitors of FAP based on the quinoline-4-carboxamide scaffold have shown high accumulation in FAP-positive tumors. frontiersin.orgnih.gov
Researchers have utilized 6-bromoquinoline-4-carboxylic acid, a precursor to the carboxamide, in the synthesis of FAP-targeted PET tracers. frontiersin.orgnih.gov The bromine atom can be replaced with a radionuclide, such as fluorine-18 (B77423) (¹⁸F), a commonly used positron emitter, through nucleophilic substitution reactions. uni-koeln.defrontiersin.org These ¹⁸F-labeled quinoline-4-carboxamide derivatives can then be used as PET tracers to image FAP expression in tumors, potentially leading to improved cancer diagnosis and monitoring of treatment response. frontiersin.orgnih.gov
| Tracer Component | Function | Example |
| Targeting Moiety | Binds to FAP | Quinoline-4-carboxamide |
| Linker | Connects targeting moiety to radionuclide | Varies depending on synthesis |
| Radionuclide | Emits positrons for PET imaging | Fluorine-18 |
Expansion of Structure-Activity Landscape via Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse compounds, which can then be screened for biological activity. The this compound scaffold is well-suited for combinatorial approaches due to the presence of multiple points for diversification.
By systematically varying the substituents at different positions of the quinoline ring, researchers can explore the structure-activity relationship (SAR) in a comprehensive manner. For instance, different functional groups can be introduced at the 6-position by leveraging the reactivity of the bromine atom. Similarly, the carboxamide at the 4-position can be derived from a wide range of amines, introducing further diversity. This systematic approach can lead to the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties for a given biological target.
Leveraging Computational Predictions for Rational Design of New Analogues
Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery. These tools can be used to predict the binding of small molecules to their biological targets, helping to guide the design of new and improved analogues.
In the context of this compound, computational methods can be employed to:
Predict Binding Modes: Docking studies can predict how different analogues of this compound bind to the active site of a target protein, such as FAP. This information can help rationalize observed SAR and guide the design of new compounds with improved binding affinity.
Estimate Physicochemical Properties: Computational models can predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of effective drugs.
Virtual Screening: Large virtual libraries of this compound analogues can be screened computationally to identify promising candidates for synthesis and biological evaluation, thereby saving time and resources.
By integrating computational predictions with synthetic chemistry and biological testing, researchers can accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold.
Q & A
What are the key synthetic routes for 6-bromoquinoline-4-carboxamide, and how can reaction conditions be optimized to improve yield?
Basic Research Question
A common synthetic approach involves coupling 6-bromoquinoline with amines using reagents like EDC or DCC to form the carboxamide bond. Optimization strategies include:
- Temperature control : Reactions performed at 0–25°C minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction efficiency .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling reactions by activating intermediates .
Advanced Research Question
For low-yield scenarios, design of experiments (DOE) methodologies can systematically evaluate variables (e.g., stoichiometry, solvent ratios). Advanced purification techniques, such as preparative HPLC or recrystallization in ethanol/water mixtures, improve purity (>95%) .
How does this compound interact with biological targets, and what methodologies are used to resolve contradictory activity data?
Basic Research Question
The compound binds to enzymes (e.g., kinases) and receptors via its bromine and carboxamide groups, which mediate halogen bonding and hydrogen bonding, respectively. Standard assays include:
- Surface plasmon resonance (SPR) for real-time binding kinetics .
- Fluorescence polarization to measure competitive displacement of labeled ligands .
Advanced Research Question
Contradictory data (e.g., high binding affinity vs. low cellular activity) may arise from off-target interactions or metabolic instability. Resolve discrepancies using: - Proteome-wide profiling (e.g., CETSA, thermal shift assays) to identify secondary targets .
- Metabolite tracking via LC-MS to assess in vitro stability in hepatocyte models .
What structural modifications enhance the biological activity of this compound, and how are these guided by computational models?
Advanced Research Question
Halogen substitution and carboxamide functionalization significantly impact activity. Key strategies include:
- Halogen replacement : Substituting bromine with chlorine or fluorine alters steric/electronic profiles, improving target selectivity (e.g., 6-chloro analogs show 3× higher antimycobacterial activity) .
- QSAR modeling : Predicts bioactivity by correlating substituent properties (e.g., Hammett σ values) with experimental IC₅₀ data .
- Molecular docking : Identifies optimal binding poses in enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
How can researchers differentiate this compound from structurally similar analogs in analytical workflows?
Basic Research Question
Leverage spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : The bromine atom at position 6 causes distinct deshielding (δ 7.8–8.2 ppm for adjacent protons) .
- HPLC-MS : Retention times and mass fragmentation patterns distinguish it from analogs (e.g., methyl 6-bromoquinoline-4-carboxylate) .
Advanced Research Question
For ambiguous cases, 2D NMR (HSQC, HMBC) maps coupling correlations between the bromine and carboxamide groups. X-ray crystallography resolves absolute configuration and intermolecular interactions .
What experimental designs are recommended to evaluate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
Use multi-omics approaches:
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- Metabolomics : GC/LC-MS profiles metabolic shifts (e.g., TCA cycle inhibition) .
- CRISPR-Cas9 screens : Pinpoint genetic vulnerabilities (e.g., knockout of drug-efflux pumps enhances potency) .
How do reaction conditions influence regioselectivity in substitution reactions of this compound?
Advanced Research Question
Regioselectivity in nucleophilic aromatic substitution (SNAr) depends on:
- Base strength : Strong bases (e.g., NaH) favor deprotonation at position 4, directing substitution to position 6 .
- Solvent polarity : DMSO enhances charge separation, stabilizing transition states at electron-deficient positions .
Controlled experiments with isotopic labeling (²H/¹³C) track substitution pathways .
What strategies mitigate batch-to-batch variability in this compound synthesis?
Basic Research Question
Standardize protocols:
- Reagent quality : Use anhydrous solvents and freshly distilled amines to prevent hydrolysis .
- In-process monitoring : TLC or inline IR spectroscopy detects intermediates .
Advanced Research Question
Implement quality-by-design (QbD) principles: - Define critical process parameters (CPPs) via risk assessment (e.g., temperature, mixing rate).
- Use PAT (process analytical technology) for real-time adjustments .
Table 1: Structural Analogs of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
